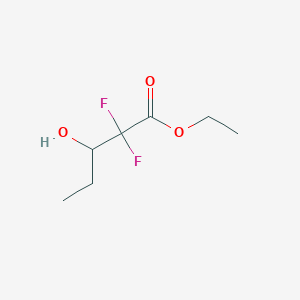
Ethyl 2,2-difluoro-3-hydroxypentanoate
Cat. No. B1398129
Key on ui cas rn:
1092693-68-9
M. Wt: 182.16 g/mol
InChI Key: ZSYORKWIMLXNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08663903B2
Procedure details


A 500 mL reactor was charged with 24.2 g (370 mmol/1.5 equivalents) of an activated metal zinc and 300 mL of THF (dehydrated), and thereto an ethyl bromodifluoroacetate/THF solution [51.47 g (253.6 mmol/1.0 equivalent) of ethyl bromodifluoroacetate and 80 mL of THF (dehydrated)] was added dropwise. After the dropping, stirring was conducted at room temperature for 20 minutes. Then, a propionaldehyde/THF solution [14.80 g (254.8 mmol/1.0 equivalent) of propionaldehyde and 80 mL of THF (dehydrated)] was added, followed by stirring at room temperature for 30 minutes. Then, water and diisopropyl ether were added to conduct a two-layer separation. The obtained organic layer was washed with diluted hydrochloric acid and water, followed by removing water by magnesium sulfate, conducting a filtration, and distilling diisopropyl ether out, thereby obtaining 41.2 g of the target 2,2-difluoro-3-hydroxypentanoic acid ethyl ester. Upon this, yield was 89%.
Name
ethyl bromodifluoroacetate THF
Quantity
80 mL
Type
reactant
Reaction Step One


Name
propionaldehyde THF
Quantity
80 mL
Type
reactant
Reaction Step Two






Yield
89%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:10]1C[O:13][CH2:12][CH2:11]1.BrC(F)(F)C(OCC)=O.C(=O)CC.C1COCC1.C(=O)CC.C(OC(C)C)(C)C>[Zn].O.C1COCC1>[CH2:6]([O:5][C:3](=[O:4])[C:2]([F:9])([F:8])[CH:12]([OH:13])[CH2:11][CH3:10])[CH3:7] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
ethyl bromodifluoroacetate THF
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(F)F.C1CCOC1
|
|
Name
|
|
|
Quantity
|
253.6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
Step Two
|
Name
|
propionaldehyde THF
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O.C1CCOC1
|
|
Name
|
|
|
Quantity
|
254.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the dropping, stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring at room temperature for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a two-layer separation
|
WASH
|
Type
|
WASH
|
|
Details
|
The obtained organic layer was washed with diluted hydrochloric acid and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by removing water by magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling diisopropyl ether out
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C(CC)O)(F)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
